The Chemical Architecture of Methanopterin: A Technical Guide
The Chemical Architecture of Methanopterin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methanopterin (MPT) is a crucial C1 carrier coenzyme in the metabolism of methanogenic archaea.[1] Its structural and functional similarity to folic acid, despite key differences, makes it a fascinating subject for research and a potential target for antimicrobial drug development aimed at inhibiting methanogenesis. This guide provides an in-depth look at the chemical structure of methanopterin, supported by quantitative data, detailed experimental protocols for its study, and visualizations of its biosynthesis and analytical workflows.
Core Chemical Structure
Methanopterin is a complex molecule composed of three main structural components linked together: a pterin (B48896) moiety, a unique side chain, and a terminal α-hydroxyglutaric acid group.[2]
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Pterin Moiety: The core is a 2-amino-4-hydroxy-7-methyl-6-pteridinyl group. This substituted pterin ring is the site of C1 carrier activity, analogous to the pterin ring in folic acid.
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Side Chain: Attached to the pterin ring is a complex side chain consisting of an ethyl group, an aniline (B41778) derivative, a ribityl group, a ribofuranosyl group, and a phosphate (B84403) bridge. Specifically, it is identified as N-[1'-(2"-amino-4"-hydroxy-7"-methyl-6"-pteridinyl)ethyl]-4-[2',3',4',5'-tetrahydroxypent-1'-yl(5'→1")O-α-ribofuranosyl-5"-phosphoric acid]aniline.[3]
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α-Hydroxyglutaric Acid: The phosphate group is esterified with α-hydroxyglutaric acid.[3]
The complete chemical structure is systematically named (2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid.
Physicochemical and Quantitative Data
A summary of the key quantitative properties of methanopterin is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₁N₆O₁₆P | PubChem[3] |
| Molecular Weight | 772.7 g/mol | PubChem[3] |
| Exact Mass | 772.23166624 Da | PubChem[3] |
| IUPAC Name | (2S)-2-[[(2R,3S,4R,5S)-5-[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid | PubChem[3] |
| CAS Number | 79484-89-2 | PubChem[3] |
| Molar Absorption Coefficient | 7.4 mM⁻¹ cm⁻¹ at 342 nm (pH 7.0) | Eur J Biochem[3] |
Experimental Protocols
Isolation and Purification of Methanopterin from Methanobacterium thermoautotrophicum
This protocol is adapted from methodologies described for the extraction of pterins from methanogenic archaea.
I. Cell Lysis and Extraction:
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Harvest frozen cells (e.g., 20 g) and suspend them in 50% aqueous acetone.
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Stir the suspension for 30 minutes at 4°C in the dark to extract small molecules including methanopterin.
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Centrifuge the suspension to pellet cell debris.
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Collect the supernatant. Repeat the extraction process on the cell pellet until the supernatant is colorless and non-fluorescent (approximately 6 times).
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Combine all supernatant fractions and concentrate to dryness under reduced pressure.
II. Anion Exchange Chromatography:
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Dissolve the dried residue in water.
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Load the solution onto a QAE Sephadex A-25 column (HCO₃⁻ form).
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Elute the column with a linear gradient of ammonium (B1175870) bicarbonate (0-1.5 M).
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Monitor the eluate for fractions containing methanopterin, which typically elutes at a salt concentration of around 1.1 M.
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Pool the methanopterin-containing fractions and concentrate to dryness under reduced pressure.
III. Preparative High-Performance Liquid Chromatography (HPLC):
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Dissolve the residue from the previous step in a minimal amount of water.
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Inject aliquots of the solution onto a preparative reversed-phase HPLC column (e.g., Lichrosorb RP18).
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Elute the column with a mobile phase of 30 mM formic acid in 25% methanol.
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Monitor the elution photometrically at 340 nm.
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Collect the fractions corresponding to the methanopterin peak.
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Pool the purified fractions and concentrate to dryness under reduced pressure to obtain purified methanopterin.
Structural Elucidation by 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structure of methanopterin was elucidated using various 2D NMR techniques. The following outlines a general workflow for such an analysis.
I. Sample Preparation:
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Dissolve a purified sample of methanopterin (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O).
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Transfer the solution to a high-quality NMR tube.
II. Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities, and integrations of all proton signals.
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¹H-¹H COSY (Correlation Spectroscopy): Perform a COSY experiment to identify protons that are spin-spin coupled (typically through 2-4 bonds). This helps in assembling molecular fragments by connecting neighboring protons.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded proton and carbon atoms. This allows for the assignment of carbon signals based on the already assigned proton signals.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). This is crucial for connecting the molecular fragments identified from COSY and HSQC to build the complete carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be performed to identify protons that are close in space, providing information about the molecule's three-dimensional conformation.
III. Spectral Interpretation:
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Assign the proton signals in the ¹H NMR spectrum based on their chemical shifts and coupling patterns.
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Use the cross-peaks in the COSY spectrum to establish proton-proton connectivity within spin systems.
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Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the assigned protons.
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Utilize the long-range correlations in the HMBC spectrum to connect the different spin systems and functional groups, ultimately assembling the entire molecular structure.
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Confirm the stereochemistry and spatial arrangement of substituents using NOESY data.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general method for the analytical separation and quantification of pterins, which can be optimized for methanopterin.
I. Instrumentation and Columns:
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An HPLC system equipped with a UV or fluorescence detector.
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A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
II. Mobile Phase and Gradient:
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Mobile Phase A: 50 mM sodium dihydrogen phosphate buffer.
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Mobile Phase B: Acetonitrile (B52724).
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Gradient: A linear gradient elution can be employed, for example, starting with a low percentage of acetonitrile and increasing it over time to elute compounds of varying polarity. A typical gradient might run from 5% to 50% acetonitrile over 20 minutes.
III. Detection:
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UV Detection: Monitor the column effluent at a wavelength where methanopterin has a strong absorbance, such as 340 nm.
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Fluorescence Detection: For enhanced sensitivity and selectivity, a fluorescence detector can be used with an excitation wavelength of approximately 356 nm and an emission wavelength of around 450 nm.
IV. Quantification:
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Prepare a series of standard solutions of purified methanopterin of known concentrations.
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Inject the standards onto the HPLC system to generate a calibration curve by plotting peak area against concentration.
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Prepare the unknown samples by appropriate extraction and dilution.
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Inject the prepared samples and determine the peak area for methanopterin.
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Calculate the concentration of methanopterin in the samples by interpolating their peak areas on the calibration curve.
Visualizing Methanopterin's World
The Biosynthesis Pathway of Methanopterin
The biosynthesis of methanopterin is a complex, multi-step pathway involving several key precursors and enzymatic reactions. The following diagram illustrates the major steps in the formation of the methanopterin backbone.
Caption: Biosynthesis pathway of methanopterin.
Experimental Workflow for Methanopterin Analysis
The following diagram outlines the logical workflow for the isolation, purification, and structural characterization of methanopterin from a biological source.
Caption: Workflow for methanopterin isolation and characterization.
